Bromfenac sodium

概要

説明

Bromfenac Sodium is a nonsteroidal anti-inflammatory drug (NSAID) used primarily in ophthalmic solutions for the treatment of postoperative ocular inflammation and pain following cataract surgery . It is marketed under various brand names such as Bromday, Prolensa, and Xibrom .

Synthesis Analysis

The synthesis of Bromfenac Sodium involves adding ethanol, sodium hydroxide, and 7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one into a pressurized reactor. The mixture undergoes a closed stirring reaction at 90°C, followed by cooling and pH adjustment with hydrochloric acid. The product is then decolorized, filtered, and crystallized to obtain Bromfenac Sodium .

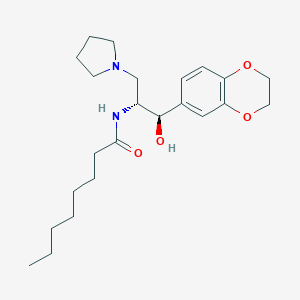

Molecular Structure Analysis

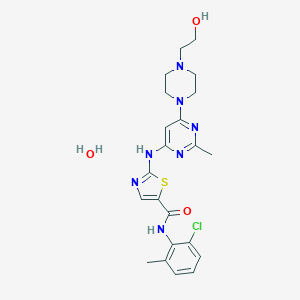

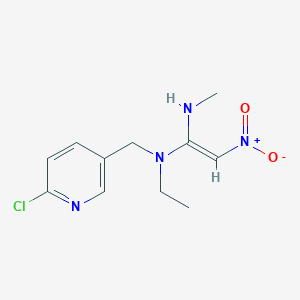

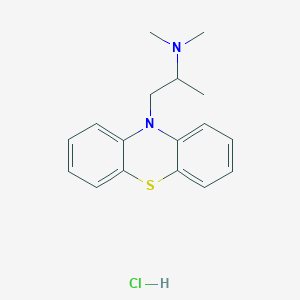

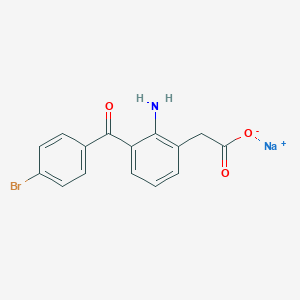

Bromfenac Sodium has a molecular formula of C15H12BrNO3 and a molecular weight of 356.151 g/mol . It is soluble in water, methanol, and aqueous bases, and insoluble in chloroform and aqueous acids .

Chemical Reactions Analysis

As an NSAID, Bromfenac Sodium works by inhibiting prostaglandin synthesis by blocking the cyclooxygenase (COX) enzymes. It preferably acts on COX-2 and only has a low affinity for COX-1 .

Physical And Chemical Properties Analysis

Bromfenac Sodium is a solid substance with a characteristic odor . It has a melting point range of 284 to 286 °C .

科学的研究の応用

Ophthalmic Drug Delivery

Bromfenac Sodium has been used in the development of temperature-sensitive ocular in-situ gels . The purpose of this work was to optimize the concentrations of the gelling agent and viscosity enhancer to improve factors such as gelling capacity, viscosity, and 100% drug release . The formulations were clear, transparent, and yellow, with a pH ranging from 7.01 to 7.34, which is an acceptable range for ocular pH .

Treatment of Ocular Inflammations

Bromfenac Sodium is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat severe inflammations and disorders of the ocular posterior segment, including retinal and choroidal neurovascular insertion and cystoids macular oedema .

Post-Cataract Surgery Treatment

Bromfenac Sodium is often prescribed 4-5 times a day after cataract surgery . It helps in reducing inflammation and pain after the surgery.

Nanoparticle Drug Delivery

Bromfenac Sodium has been delivered more effectively using chondroitin sulphate-chitosan nanoparticles, a new innovative nanocarrier . This method allows for a sustained release of the drug, improving its effectiveness.

Treatment of Vernal Kerato Conjunctivitis (VKC)

Bromfenac Sodium eye drops have been used in conjunction with corticosteroids and anti-allergic eye drops for the long-term therapy of patients with VKC .

Prevention and Treatment of Cystoid Macular Edema (CME)

Bromfenac Sodium has been used in the prevention and treatment of CME after cataract surgery .

作用機序

Mode of Action

The mode of action of Bromfenac Sodium is thought to be due to its ability to block prostaglandin synthesis by inhibiting cyclooxygenase 1 and 2 . Prostaglandins have been shown in many animal models to be mediators of certain kinds of intraocular inflammation .

Biochemical Pathways

By inhibiting COX, Bromfenac Sodium blocks the conversion of arachidonic acid to prostaglandin H2, an endoperoxide intermediate, in the prostaglandin synthesis pathway . This results in the reduction of prostaglandins, which are mediators of inflammation .

Pharmacokinetics

Bromfenac Sodium’s peak plasma concentration is reached 0.5 hours after oral administration . It binds extensively to plasma albumin, and the area under the plasma concentration-time curve is linearly proportional to the dose for oral doses up to 150mg . Only small amounts of Bromfenac Sodium are eliminated unchanged, with the remaining drug being biotransformed into glucuronide metabolites which are excreted in urine and bile .

Result of Action

The inhibition of prostaglandin synthesis by Bromfenac Sodium leads to a reduction in inflammation and pain, particularly in the eye . This makes it an effective treatment for postoperative ocular inflammation following cataract extraction .

Action Environment

The action of Bromfenac Sodium can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy and stability . Furthermore, the drug’s action may be affected by the patient’s health status, such as the presence of liver or kidney disease . Therefore, it’s important to consider these factors when administering Bromfenac Sodium.

Safety and Hazards

Bromfenac Sodium may inhibit platelet aggregation and prolong bleeding time. It may cause increased bleeding of ocular tissues when used in conjunction with ocular surgery . It is contraindicated for people with adverse reactions to NSAIDs, such as asthma or rashes . Prolonged use of Bromfenac Sodium eye drops may increase the risk of very serious side effects of the eye .

特性

IUPAC Name |

sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO3.Na/c16-11-6-4-9(5-7-11)15(20)12-3-1-2-10(14(12)17)8-13(18)19;/h1-7H,8,17H2,(H,18,19);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZFGMQJYAFHESD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrNNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70273981 | |

| Record name | Benzeneacetic acid,2-amino-3-(4-bromobenzoyl)-,monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70273981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bromfenac sodium | |

CAS RN |

91714-93-1 | |

| Record name | Bromfenac sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091714931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid,2-amino-3-(4-bromobenzoyl)-,monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70273981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-(4-bromobenzoyl)benzeneacetic acid sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMFENAC SODIUM ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X8YF771OU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Bromfenac Sodium?

A1: Bromfenac Sodium is a non-steroidal anti-inflammatory drug (NSAID) that exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, primarily COX-2 [, ]. These enzymes are responsible for the production of prostaglandins, which are mediators of inflammation and pain.

Q2: How does Bromfenac Sodium's COX-2 selectivity compare to other NSAIDs?

A2: Studies have shown that Bromfenac Sodium demonstrates a higher selectivity for COX-2 compared to COX-1 []. This selectivity profile contributes to its anti-inflammatory efficacy while potentially reducing the risk of certain gastrointestinal side effects associated with COX-1 inhibition.

Q3: What are the downstream effects of Bromfenac Sodium's COX inhibition in the context of ocular inflammation?

A3: By inhibiting COX, particularly COX-2, Bromfenac Sodium effectively reduces the production of prostaglandins in ocular tissues []. This, in turn, helps alleviate inflammation, pain, and other symptoms associated with conditions like allergic conjunctivitis, post-operative inflammation, and dry eye disease [, , ].

Q4: What is the molecular formula and weight of Bromfenac Sodium?

A4: The molecular formula of Bromfenac Sodium is C16H13BrNNaO3, and its molecular weight is 369.17 g/mol.

Q5: Are there different hydrate forms of Bromfenac Sodium?

A6: Yes, Bromfenac Sodium can exist as different hydrates, including the sesquihydrate form. The specific hydrate form can influence the physicochemical properties of the drug substance [, ].

Q6: How does the hydrate form of Bromfenac Sodium affect its properties?

A7: Different hydrate forms can exhibit variations in solubility, dissolution rate, and stability [, ]. These factors can subsequently influence the bioavailability and overall efficacy of the drug.

Q7: What are some challenges associated with the formulation of Bromfenac Sodium for ophthalmic use?

A8: One challenge is ensuring the stability of Bromfenac Sodium in solution, as it can be susceptible to degradation []. Another challenge is achieving adequate ocular residence time, as conventional eye drops are rapidly cleared from the tear film [].

Q8: How are these formulation challenges addressed?

A9: To enhance stability, formulations often incorporate antioxidants and other excipients []. To prolong ocular residence time, various strategies have been explored, including the development of in situ gelling systems, ocular inserts, and thermosensitive gels [, , ].

Q9: What is the typical route of administration for Bromfenac Sodium?

A9: Bromfenac Sodium is primarily administered topically to the eye in the form of eye drops.

Q10: How long does it take for Bromfenac Sodium to reach peak concentrations in the aqueous humor after topical ocular administration?

A12: Following a single drop of 0.1% Bromfenac Sodium ophthalmic solution, peak aqueous humor concentrations are typically observed between 150 and 180 minutes [].

Q11: What is the elimination half-life of Bromfenac Sodium?

A13: The elimination half-life of Bromfenac Sodium after topical ocular administration is approximately 2.2 hours [].

Q12: What are the common clinical applications of Bromfenac Sodium?

A14: Bromfenac Sodium is clinically indicated for the treatment of postoperative ocular inflammation, pain, and the prevention of cystoid macular edema following cataract surgery [, ]. It is also used in the management of other inflammatory ocular conditions, such as allergic conjunctivitis and dry eye disease [, ].

Q13: Are there any safety concerns associated with the use of Bromfenac Sodium?

A16: While generally considered safe, Bromfenac Sodium has been associated with rare but potentially serious adverse effects, such as corneal melting []. Careful patient selection and monitoring are essential, especially in patients with pre-existing corneal conditions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。